molecular formula C4H5N3O2 B016511 2-Amino-4,6-dihydroxypyrimidine CAS No. 56-09-7

2-Amino-4,6-dihydroxypyrimidine

Cat. No. B016511
CAS RN: 56-09-7
M. Wt: 127.1 g/mol
InChI Key: AUFJTVGCSJNQIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4,6-dihydroxypyrimidine and its derivatives often involves modified condensation reactions. For example, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared through a modified condensation of corresponding monosubstituted malonic acid diesters with guanidine, showcasing the compound's adaptability in synthetic chemistry (Jansa et al., 2014). Additionally, the synthesis of 2-amino-4,6-dimethoxypyrimidine from 2-amino-4,6-dihydroxypyrimidine through chlorination and alkoxylation reactions highlights the compound's utility as an intermediate for further chemical modifications (Gui & Sergeant, 2007).

Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dihydroxypyrimidine derivatives reveals extensive hydrogen bonding, which contributes to their stable supramolecular structures. Studies have shown that these compounds form a variety of hydrogen bonds, including N-H...N and N-H...O types, which facilitate the formation of one-dimensional to three-dimensional network structures. This property is crucial for understanding the compound's behavior in different chemical environments and its potential for forming crystalline materials (Quesada et al., 2004).

Chemical Reactions and Properties

2-Amino-4,6-dihydroxypyrimidine participates in various chemical reactions, illustrating its reactive nature and the possibility to generate a wide range of derivatives. These reactions include nucleophilic addition-elimination, chlorination, and alkoxylation, which are central to synthesizing diverse pyrimidine-based compounds. Such chemical versatility is essential for the development of novel materials and pharmaceuticals (Gui & Sergeant, 2007).

Physical Properties Analysis

The physical properties of 2-Amino-4,6-dihydroxypyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangements and hydrogen bonding. The extensive hydrogen bonding network not only stabilizes the molecular structure but also affects the compound's physical state and solubility in various solvents, which is crucial for its application in different scientific fields (Quesada et al., 2004).

Chemical Properties Analysis

The chemical properties of 2-Amino-4,6-dihydroxypyrimidine, such as its reactivity towards different functional groups and its behavior under various chemical conditions, underline its importance in synthetic chemistry. The ability to undergo a wide range of chemical reactions makes it a valuable intermediate for the synthesis of complex molecules. Its reactivity is a key factor in designing new compounds with desired biological or material properties (Jansa et al., 2014).

Scientific Research Applications

Anticaries Activity

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 2-Amino-4,6-dihydroxypyrimidinium hexafluorosilicate, a derivative of 2-Amino-4,6-dihydroxypyrimidine, has been studied for its potential anticaries activity .
  • Methods of Application : The compound was synthesized and its structure and physicochemical properties were studied using IR spectra, EI mass spectra, and 19 F NMR spectra . Biological investigations were performed on animals kept on the Stephan caries-inducing diet .
  • Results : The data showed that 2-amino-4,6-dihydroxypyrimidinium hexafluorosilicate decreased the number of caries lesions by 45.5% and had high anticaries efficacy, five times greater than that of sodium fluoride .

Intermediate in Production of Antimicrobial Guanylsulfonamides

  • Scientific Field : Chemical Production
  • Application Summary : 2-Amino-4,6-dihydroxypyrimidine acts as an intermediate in the production of antimicrobial guanylsulfonamides .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of this application are not specified in the source .

Intermediate in Pharmaceuticals and Agrochemicals

  • Scientific Field : Pharmaceutical and Agrochemical Production
  • Application Summary : 2-Amino-4,6-dihydroxypyrimidine also acts as an intermediate in the production of various pharmaceuticals and agrochemicals .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of this application are not specified in the source .

Synthesis of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Amino-4,6-dihydroxypyrimidine is used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds have potential for use against in vitro HBV DNA replication inhibition and as nucleoside transport inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of this application are not specified in the source .

Safety And Hazards

2-Amino-4,6-dihydroxypyrimidine causes skin irritation and serious eye irritation . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

2-Amino-4,6-dihydroxypyrimidine is used in the production of antimicrobial guanylsulfonamides . It is also used as an intermediate in pharmaceuticals and agrochemicals . It is used in the production of sulfosulphuron in agricultural soil . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2-amino-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFJTVGCSJNQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dihydroxypyrimidine

CAS RN

56-09-7, 4425-67-6
Record name 2-Amino-6-hydroxy-4(3H)-pyrimidinone
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Record name 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-
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Record name 2-Amino-4,6-dihydroxypyrimidine
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Record name 2-Amino-4,6-dihydroxypyrimidine
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Record name 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-
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Record name 2-amino-6-hydroxy-1H-pyrimidin-4-one
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Record name 2-aminopyrimidine-4,6-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
311
Citations
P Jansa, A Holý, M Dračínský, V Kolman… - Medicinal Chemistry …, 2014 - Springer
A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an …
Number of citations: 29 link.springer.com
V Krishnakumar, N Prabavathi - … Journal for Original Work in all …, 2008 - Wiley Online Library
This work deals with the vibrational spectroscopy of 2‐amino‐4,6‐dihydroxy pyrimidine (ADHP) by means of quantum chemical calculations. The mid‐ and far FTIR and FT‐Raman …
VO Gel'mbol'dt, VY Anisimov, IO Shishkin… - Pharmaceutical …, 2018 - Springer
Synthesis, Structure, and Anticaries Activity of 2-Amino-4,6-Dihydroxypyrimidinium Hexafluorosilicate | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart …
Number of citations: 11 link.springer.com
JH Chesterfield, DT Hurst, JFW McOmie… - Journal of the Chemical …, 1964 - pubs.rsc.org
2-Amino-5-benzyZoxy-4-hydrox_ypyrirnidine (I; R= NH,).-A mixture of benzyl benzyloxyacetate l1 (51.2 g.) and ethyl formate (14.8 g.) was added to a well-stirred suspension of …
Number of citations: 11 pubs.rsc.org
LP Yunnikova, VV Esenbaeva… - … заведений. Серия: Химия …, 2018 - elibrary.ru
Interaction of tropylium or tritylium tetrafluoroborate with 2-amino-4, 6-dimethyl-pyrimidine in an ethanol medium at room temperature was found out to result in 4, 6-dimethyl-2-(N-…
Number of citations: 12 elibrary.ru
JO OTUTU, AK ASIAGWU, PO ITOYA - njpas.com.ng
The synthesis of azo disperse dyes from the heterocyclic compounds remains one of the best approaches in solving the problem of environmental issues and safety of human health …
Number of citations: 3 njpas.com.ng
Z Xiong, M Zhou, G Xiao - Research on Chemical Intermediates, 2014 - Springer
2-amino-4,6-dimethoxypyrimidine (ADM) was prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with …
Number of citations: 3 link.springer.com
RE Buckles, GV Mock - Journal of the American Chemical Society, 1948 - ACS Publications
Johnson5 6 has described the use of a mixture of 30% hydrogen peroxide and concentrated hydrochloric acid to convert 2-amino-4-hydroxypyrimi-dine to 2-amino-4, 6-dihydroxy-5, 5-…
Number of citations: 1 pubs.acs.org
DT Sakhare, BK Magare… - Journal of Current …, 2019 - search.proquest.com
The transition metal complex of Co (II) was prepared from bidentate Schiff base. The Schiff base ligand 2-(4-methaylbenzylideneamino) pyrimidine-4, 6-diol (L 4) derived from the …
Number of citations: 2 search.proquest.com
AA Astrat'ev, DV Dashko, AY Mershin… - Russian Journal of …, 2001 - Springer
The nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid yields the corresponding 5,5-dinitro derivatives. When the substituent in position 2 is an alkyl group, …
Number of citations: 70 link.springer.com

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